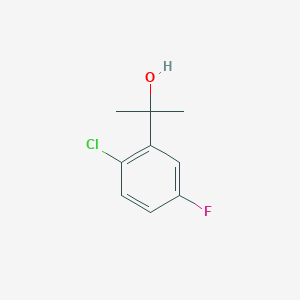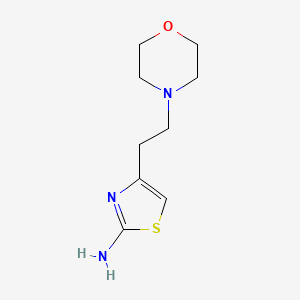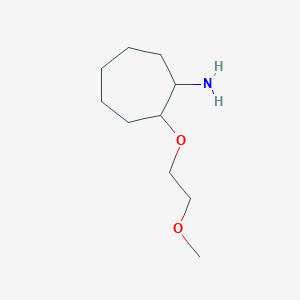
2-(2-Methoxyethoxy)cycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)cycloheptan-1-amine is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is known for its unique structure, which includes a cycloheptane ring substituted with a methoxyethoxy group and an amine group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)cycloheptan-1-amine typically involves the reaction of cycloheptanone with 2-(2-methoxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces secondary or tertiary amines .
Scientific Research Applications
2-(2-Methoxyethoxy)cycloheptan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The methoxyethoxy group enhances its solubility and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has a similar structure but with an additional ethoxy group.
2-(2-Methoxyethoxy)cyclohexan-1-amine: Similar to 2-(2-Methoxyethoxy)cycloheptan-1-amine but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
This compound is unique due to its cycloheptane ring, which provides different steric and electronic properties compared to cyclohexane derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)cycloheptan-1-amine |
InChI |
InChI=1S/C10H21NO2/c1-12-7-8-13-10-6-4-2-3-5-9(10)11/h9-10H,2-8,11H2,1H3 |
InChI Key |
HJHSLTQIPVKASM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


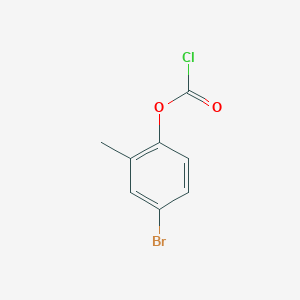

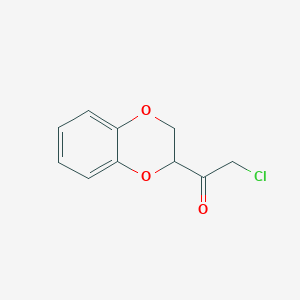
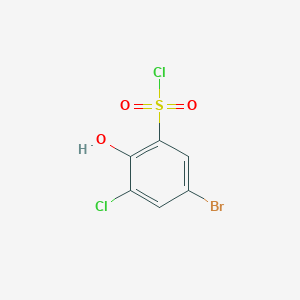
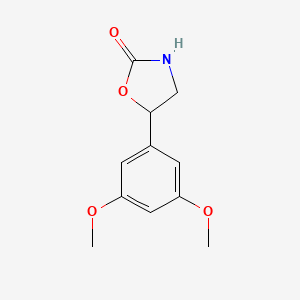
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
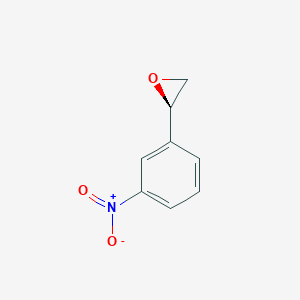
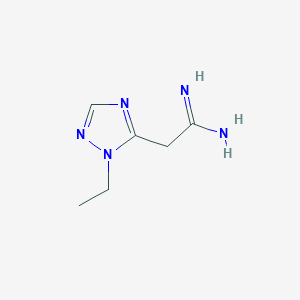
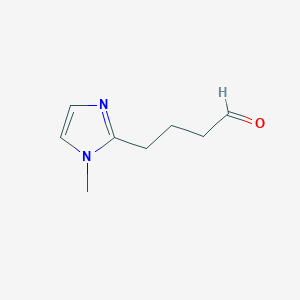
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
